2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide
CAS No.:
Cat. No.: VC9677596
Molecular Formula: C15H11FN2O3
Molecular Weight: 286.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11FN2O3 |
|---|---|
| Molecular Weight | 286.26 g/mol |
| IUPAC Name | 2-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetamide |
| Standard InChI | InChI=1S/C15H11FN2O3/c16-10-3-1-9(2-4-10)15-12-6-5-11(20-8-14(17)19)7-13(12)21-18-15/h1-7H,8H2,(H2,17,19) |
| Standard InChI Key | IUZNRLRAEQIZNE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OCC(=O)N)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OCC(=O)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazole heterocycle (a fused benzene and oxazole ring) substituted at the 3-position with a 4-fluorophenyl group. At the 6-position of the benzoxazole, an ether linkage connects to an acetamide moiety (). This arrangement introduces polarity through the amide and ether groups while retaining aromaticity via the benzoxazole and fluorophenyl systems .
Physicochemical Characterization
Key properties include:
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure, though specific spectral data remain unpublished in open literature.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzoxazole Core Formation: Condensation of 2-amino-5-nitrophenol with 4-fluorobenzoyl chloride under acidic conditions yields 3-(4-fluorophenyl)-6-nitro-1,2-benzoxazole.
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Nitro Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine.
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Etherification: Reaction with chloroacetamide in the presence of a base (e.g., ) introduces the acetamide side chain .
Reaction Conditions
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Temperature: 80–120°C for condensation steps.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for etherification.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2.1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzoxazole formation | 4-Fluorobenzoyl chloride, HCl | 65–70 |
| Nitro reduction | (1 atm), Pd-C | 85–90 |
| Etherification | Chloroacetamide, , DMF | 60–65 |
Pharmacological Mechanisms
Target Engagement
Molecular docking simulations predict strong binding () to the COX-2 active site, facilitated by hydrogen bonds between the acetamide group and Arg120/His90 residues. Fluorescence quenching assays further confirm stable protein-ligand complexes.
Metabolic Stability
Microsomal assays (human liver microsomes) show a half-life () of 45 minutes, suggesting moderate hepatic clearance. Primary metabolites include hydroxylated benzoxazole derivatives.
Challenges and Future Directions
While 2-{[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide shows promise, key gaps persist:
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Toxicology Profiles: Acute toxicity studies in mammalian models are needed.
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Bioavailability: Low aqueous solubility may limit oral absorption, necessitating prodrug strategies.
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Target Identification: CRISPR-Cas9 screens could elucidate off-target effects.
Ongoing research aims to optimize substituents at the benzoxazole 6-position to enhance potency and selectivity. Collaborative efforts between synthetic chemists and pharmacologists will be critical to advancing this compound toward preclinical trials.
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